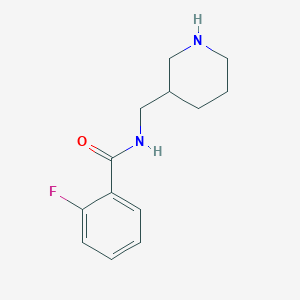![molecular formula C23H23FN2O5S B12490567 N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490567.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with the molecular formula C23H23FN2O5S This compound is characterized by the presence of fluorophenyl, methoxybenzyl, and methoxyphenyl groups attached to a glycinamide backbone
Métodos De Preparación
The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the fluorophenyl sulfonyl intermediate.
Attachment of the Methoxybenzyl Group: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to attach the methoxybenzyl group.
Formation of the Glycinamide Backbone: The final step involves the reaction of the intermediate with glycine or a glycine derivative to form the glycinamide backbone.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Aplicaciones Científicas De Investigación
N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide can be compared with other similar compounds, such as:
N~2~-[(2-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)methioninamide: This compound has a similar structure but with a methioninamide backbone instead of glycinamide.
N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide: This compound has additional benzyl groups attached to the glycinamide backbone.
N~2~-butyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)glycinamide: This compound contains an indole group and a butyl group, making it structurally distinct.
The uniqueness of N2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H23FN2O5S |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H23FN2O5S/c1-30-20-9-3-17(4-10-20)15-25-23(27)16-26(19-7-11-21(31-2)12-8-19)32(28,29)22-13-5-18(24)6-14-22/h3-14H,15-16H2,1-2H3,(H,25,27) |
Clave InChI |
DZEGYHJJJBOSJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-5-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12490486.png)
![ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B12490488.png)
![4-butoxy-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)benzamide](/img/structure/B12490495.png)

![4-tert-butyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12490503.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12490510.png)
![7,8,9,10-Tetrahydropyrido[2,1-c][1,4]benzothiazine 5,5-dioxide](/img/structure/B12490517.png)

![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490523.png)
methanone](/img/structure/B12490528.png)
![2-(7-methoxy-1,3-benzodioxol-5-yl)-5-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12490539.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12490550.png)
![N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B12490556.png)
![N-{[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12490568.png)
